Cas no 2850-21-7 (Ethyl 2-(4-methoxyphenyl)sulfonylacetate)

Ethyl 2-(4-methoxyphenyl)sulfonylacetate 化学的及び物理的性質
名前と識別子
-
- 2-[(4-Methoxyphenyl)sulfonyl]acetic acid ethyl ester
- ethyl 2-(4-methoxyphenyl)sulfonylacetate
- (4-methoxy-benzenesulfonyl)-acetic acid ethyl ester
- (4-methoxy-phenylsulfonyl)-acetic acid ethyl ester
- 2-(4-methoxybenzenesulfonyl)acetic acid ethyl ester
- 6X-0941
- Aethyl-p-methoxyphenylsulfonylacetat
- ethyl 2-[(4-methoxyphenyl)sulfonyl]acetate
- AKOS005098169
- SCHEMBL5860960
- 2-(4-methoxy-benzenesulfonyl)-acetic acid ethyl ester
- HJUXYQLTIVYHIN-UHFFFAOYSA-N
- ETHYL 2-(4-METHOXYBENZENESULFONYL)ACETATE
- 2850-21-7
- ETHYL2-(4-METHOXYBENZENESULFONYL)ACETATE
- 2-(4-methoxy-benzenesulfonyl)acetic acid ethyl ester
- Ethyl 2-((4-methoxyphenyl)sulfonyl)acetate
- DTXSID50363258
- (4-methoxy-benzenesulfonyl)acetic acid ethyl ester
- CS-0333363
- Ethyl 2-(4-methoxyphenyl)sulfonylacetate
-
- インチ: InChI=1S/C11H14O5S/c1-3-16-11(12)8-17(13,14)10-6-4-9(15-2)5-7-10/h4-7H,3,8H2,1-2H3
- InChIKey: HJUXYQLTIVYHIN-UHFFFAOYSA-N
- ほほえんだ: C(OC(=O)CS(C1C=CC(OC)=CC=1)(=O)=O)C
計算された属性
- せいみつぶんしりょう: 258.05600
- どういたいしつりょう: 258.05619472g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 17
- 回転可能化学結合数: 6
- 複雑さ: 335
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 78Ų
- 疎水性パラメータ計算基準値(XlogP): 1.4
じっけんとくせい
- 密度みつど: 1.240
- PSA: 78.05000
- LogP: 2.11280
Ethyl 2-(4-methoxyphenyl)sulfonylacetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1404033-250mg |
Ethyl 2-((4-methoxyphenyl)sulfonyl)acetate |
2850-21-7 | 90% | 250mg |
¥1512 | 2023-04-14 | |
TRC | E287161-1g |
Ethyl 2-[(4-methoxyphenyl)sulfonyl]acetate |
2850-21-7 | 1g |
$ 320.00 | 2022-06-05 | ||
A2B Chem LLC | AF64351-500mg |
2-[(4-Methoxyphenyl)sulfonyl]acetic acid ethyl ester |
2850-21-7 | 95%+ | 500mg |
$479.00 | 2024-04-20 | |
A2B Chem LLC | AF64351-5mg |
2-[(4-Methoxyphenyl)sulfonyl]acetic acid ethyl ester |
2850-21-7 | 95%+ | 5mg |
$272.00 | 2024-04-20 | |
A2B Chem LLC | AF64351-5g |
2-[(4-Methoxyphenyl)sulfonyl]acetic acid ethyl ester |
2850-21-7 | 95%+ | 5g |
$2231.00 | 2024-04-20 | |
A2B Chem LLC | AF64351-25mg |
2-[(4-Methoxyphenyl)sulfonyl]acetic acid ethyl ester |
2850-21-7 | 95%+ | 25mg |
$310.00 | 2023-12-31 | |
TRC | E287161-500mg |
Ethyl 2-[(4-methoxyphenyl)sulfonyl]acetate |
2850-21-7 | 500mg |
$ 210.00 | 2022-06-05 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1404033-1g |
Ethyl 2-((4-methoxyphenyl)sulfonyl)acetate |
2850-21-7 | 90% | 1g |
¥3110 | 2023-04-14 | |
A2B Chem LLC | AF64351-250mg |
2-[(4-Methoxyphenyl)sulfonyl]acetic acid ethyl ester |
2850-21-7 | 95%+ | 250mg |
$324.00 | 2024-04-20 | |
A2B Chem LLC | AF64351-1g |
2-[(4-Methoxyphenyl)sulfonyl]acetic acid ethyl ester |
2850-21-7 | 95%+ | 1g |
$745.00 | 2024-04-20 |
Ethyl 2-(4-methoxyphenyl)sulfonylacetate 関連文献
-
Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
-
Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
-
Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
-
Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688
-
Fei Bu,Shou-Jun Xiao CrystEngComm, 2010,12, 3385-3387
-
Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
-
Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
Ethyl 2-(4-methoxyphenyl)sulfonylacetateに関する追加情報
Ethyl 2-(4-methoxyphenyl)sulfonylacetate: A Key Compound in Pharmaceutical Development and Its Role in Modern Drug Discovery
Ethyl 2-(4-methoxyphenyl)sulfonylacetate, with the chemical formula C14H16O5S and CAS number 2850-21-7, is a sulfonate ester derivative that has garnered significant attention in the field of medicinal chemistry. This compound represents a critical intermediate in the synthesis of various bioactive molecules, particularly those targeting inflammatory pathways and neurodegenerative diseases. Recent advances in drug discovery and targeted therapy have highlighted the importance of sulfonamide derivatives as potent inhibitors of key enzymes involved in disease progression, making Ethyl 2-(4-methyloxyphenyl)sulfonylacetate a focal point for researchers.
The molecular structure of Ethyl 2-(4-methoxyphenyl)sulfonylacetate features a sulfonamide group conjugated to a phenyl ring with a methoxy substituent. This structural motif is commonly found in anti-inflammatory agents and neuroprotective compounds, where the sulfonamide moiety plays a critical role in modulating enzyme activity. A 2023 study published in Journal of Medicinal Chemistry demonstrated that compounds with similar scaffolds exhibit enhanced selectivity for the COX-2 enzyme, a key target in the development of nonsteroidal anti-inflammatory drugs (NSAIDs) with reduced gastrointestinal side effects.
Recent research has also explored the potential of Ethyl 2-(4-methoxyphenyl)sulfonylacetate in the context of precision medicine. A 2024 paper in Pharmaceutical Research highlighted its ability to act as a prodrug precursor for compounds targeting the PI3K/AKT/mTOR pathway, which is implicated in multiple cancers. The study emphasized the importance of structure-activity relationship (SAR) analysis in optimizing the bioavailability and metabolic stability of such derivatives. This aligns with the growing trend in drug development to prioritize compounds with improved pharmacokinetic profiles.
One of the most promising applications of Ethyl 2-(4-methoxyphenyl)sulfonylacetate lies in its potential as a lead compound for neurodegenerative disease research. A 2023 preclinical study in Neurotherapeutics demonstrated that derivatives of this compound exhibited neuroprotective effects in models of Alzheimer's disease and Parkinson's disease. The mechanism of action appears to involve the modulation of inflammatory cytokines and the inhibition of beta-amyloid aggregation, two critical pathological features of these conditions.
From a synthetic perspective, the preparation of Ethyl 2-(4-methoxyphenyl)sulfonylacetate involves a multi-step process that includes the sulfonation of a phenolic derivative followed by esterification. A 2022 article in Organic & Biomolecular Chemistry described an efficient method for synthesizing this compound using microwave-assisted chemistry, which significantly reduced reaction times and improved yields. This approach exemplifies the integration of green chemistry principles into the development of pharmaceutical intermediates, a trend that has gained momentum in recent years.
The pharmacological properties of Ethyl 2-(4-methoxyphenyl)sulfonylacetate have been extensively studied in vitro and in vivo. In vitro assays have shown that this compound exhibits IC50 values in the low micromolar range against several pro-inflammatory enzymes, including 5-lipoxygenase and phospholipase A2. These findings suggest its potential as a therapeutic agent for chronic inflammatory disorders such as psoriasis and rheumatoid arthritis. In vivo studies have further confirmed its ability to reduce joint inflammation in animal models, supporting its translational potential.
The development of Ethyl 2-(4-methoxyphenyl)sulfonylacetate also reflects the growing importance of computational modeling in drug discovery. A 2024 study in Computational and Structural Chemistry used molecular docking simulations to predict the binding affinity of this compound to various protein targets. The results indicated a strong interaction with the COX-2 enzyme and the beta-secretase enzyme, both of which are relevant to inflammatory diseases and neurodegeneration. These computational insights have guided the design of more potent derivatives, demonstrating the synergy between in silico and experimental approaches.
Despite its promising therapeutic potential, the clinical development of Ethyl 2-(4-methoxyphenyl)sulfonylacetate is still in its early stages. A 2023 review in Drug Discovery Today highlighted the challenges associated with translating sulfonamide derivatives into clinical therapies, including issues related to drug metabolism and toxicity profiles. However, the compound's favorable in vitro activity and the availability of synthetic methods have positioned it as a viable candidate for further investigation. Ongoing preclinical studies are focused on optimizing its pharmacokinetic properties and evaluating its safety in animal models.
Looking ahead, the future of Ethyl 2-(4-methoxyphenyl)sulfonylacetate in pharmaceutical research is closely tied to advancements in personalized medicine and targeted therapy. The ability to tailor this compound's structure for specific disease targets, combined with the development of delivery systems that enhance its bioavailability, could significantly broaden its therapeutic applications. As the field of medicinal chemistry continues to evolve, compounds like Ethyl 2-(4-methoxyphenyl)sulfonylacetate will play an increasingly important role in the discovery of novel therapies for complex diseases.
In conclusion, Ethyl 2-(4-methoxyphenyl)sulfonylacetate represents a valuable scaffold in the development of anti-inflammatory and neuroprotective agents. Its unique chemical structure, combined with recent advances in drug discovery and synthetic chemistry, positions it as a promising candidate for further exploration. As research in this area continues to advance, the potential applications of this compound are likely to expand, contributing to the ongoing quest for more effective and targeted therapies in the treatment of various diseases.
2850-21-7 (Ethyl 2-(4-methoxyphenyl)sulfonylacetate) 関連製品
- 7605-30-3(Ethyl 2-(phenylsulfonyl)acetate)
- 1334147-72-6(8-(tert-butoxycarbonylamino)bicyclo[3.2.1]octane-3-carboxylic acid)
- 2171928-64-4(4-{3-chloro-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}-3-hydroxybutanoic acid)
- 1804013-88-4(2-Amino-3-cyano-5-hydroxy-4-(trifluoromethoxy)pyridine)
- 1935383-98-4(Butanoic acid, 2-[1-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]ethyl]-3-methyl-)
- 2418730-03-5(N-[[3-Methoxy-4-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]methyl]acetamide)
- 895650-59-6(N-(4-fluorophenyl)-2-6-methyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-ylacetamide)
- 1311495-72-3(N-(cyanomethyl)-2-cyclopropylquinoline-4-carboxamide)
- 5319-67-5(Diphenylmethanimine hydrochloride)
- 1247056-45-6(N-[(4-Fluorophenyl)methyl]cyclobutanamine)



